molecular formula C11H14N2O2 B13176664 6-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde

6-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13176664
M. Wt: 206.24 g/mol
InChI Key: UHAYAPCTSIWNAJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde involves several steps, typically starting with the preparation of the azetidine ring followed by its functionalization. The synthetic route often includes:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using more efficient catalysts and reaction conditions to improve yield and purity.

Chemical Reactions Analysis

6-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

6-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological responses, depending on the context and specific application .

Comparison with Similar Compounds

6-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-(3-methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-11(15-2)7-13(8-11)10-4-3-9(6-14)5-12-10/h3-6H,7-8H2,1-2H3

InChI Key

UHAYAPCTSIWNAJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=NC=C(C=C2)C=O)OC

Origin of Product

United States

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